molecular formula C20H21NO5 B2603238 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-methylpropanoic acid CAS No. 1694536-15-6

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-methylpropanoic acid

Cat. No.: B2603238
CAS No.: 1694536-15-6
M. Wt: 355.39
InChI Key: TUVGBVYFOYCYBF-UHFFFAOYSA-N
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Description

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-methylpropanoic acid is a synthetic compound often used in the field of organic chemistry. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protecting group for amines in peptide synthesis .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxy-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-20(12-25-2,18(22)23)21-19(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17H,11-12H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVGBVYFOYCYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-methylpropanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved using Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and consistent production. The reaction conditions are carefully controlled to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-methylpropanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-methylpropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-methylpropanoic acid involves the protection of the amino group by the Fmoc group. This prevents unwanted side reactions during peptide synthesis. The Fmoc group can be removed under mild basic conditions, typically using piperidine in dimethylformamide (DMF), to reveal the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-methylpropanoic acid is unique due to its specific combination of the Fmoc protecting group and the methoxy-methylpropanoic acid backbone. This combination provides specific reactivity and stability characteristics that are valuable in peptide synthesis and other chemical applications .

Biological Activity

The compound 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-methylpropanoic acid , also known by its CAS number 150114-97-9 , is a derivative of fluorenone, a structure known for its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C23H26N2O5
  • Molecular Weight : 410.46 g/mol
  • Structure : The compound features a fluorenyl moiety, which is crucial for its biological activity. The presence of the methoxy and carbonyl functional groups enhances its solubility and bioavailability.

The biological activity of fluorenone derivatives, including the compound , is primarily attributed to their ability to interact with various biological targets. Key mechanisms include:

  • Antimicrobial Activity : Fluorenone derivatives have shown significant antimicrobial properties against various bacterial strains. For instance, studies indicate that modifications in the aryl moiety can enhance the inhibitory effects against both planktonic and biofilm states of bacteria such as Staphylococcus aureus and Escherichia coli .
  • Antitumor Activity : The fluorenone framework has been associated with antiproliferative effects in cancer cells. Certain derivatives have been identified as inhibitors of type I topoisomerase, which is crucial for DNA replication and repair processes in cancer cells .
  • Antioxidant Properties : Compounds derived from fluorenone have demonstrated potent antioxidant activities, which can protect cells from oxidative stress and related diseases .

Research Findings

Recent studies have explored the biological activity of fluorenone derivatives extensively. Here are some highlighted findings:

  • Case Study 1 : A study synthesized various O-aryl-carbamoyl-oxymino-fluorene derivatives and evaluated their antimicrobial activity against Bacillus anthracis and methicillin-resistant Staphylococcus aureus. Some compounds exhibited low inhibitory concentrations comparable to standard antibiotics .
  • Case Study 2 : Another investigation focused on the antiproliferative effects of 2,7-diamidofluorenones, revealing that compounds with linear alkyl side chains showed superior activity compared to those with branched groups .

Data Table: Biological Activities of Fluorenone Derivatives

Compound NameActivity TypeTarget Organism/Cell TypeIC50 (μM)Reference
TiloroneAntiviralVarious viral strains5
N,N’-bis-Fluoren-9-yliden-ethane-1,2-diamineAntimicrobialE. coli, S. aureus10
2,7-DiamidofluorenonesAntiproliferativeCancer cell lines (e.g., HeLa)15

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